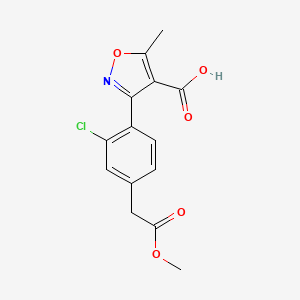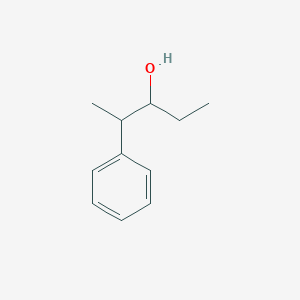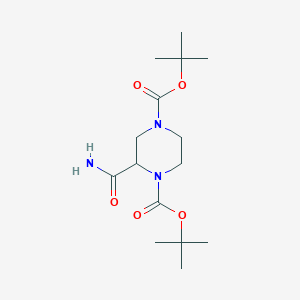
Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the oxazole ring .
科学的研究の応用
Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
- Ethyl 5-(2-phenylethyl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .
特性
CAS番号 |
920023-42-3 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8-9(7-4-5-7)14-6(2)11-8/h7H,3-5H2,1-2H3 |
InChIキー |
HQMKUSYBTRMQIV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=N1)C)C2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazole, 2-[(2-chloroethyl)thio]-](/img/structure/B8692047.png)





![2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid](/img/structure/B8692087.png)





